![molecular formula C32H36Cl2N2O4 B009546 2-[2-[2-Cloro-3-[2-(1,3,3-trimetilindol-1-io-2-il)etenil]ciclohex-2-en-1-iliden]etilidén]-1,3,3-trimetilindol; perclorato CAS No. 102185-03-5](/img/structure/B9546.png)

2-[2-[2-Cloro-3-[2-(1,3,3-trimetilindol-1-io-2-il)etenil]ciclohex-2-en-1-iliden]etilidén]-1,3,3-trimetilindol; perclorato

Descripción general

Descripción

Synthesis Analysis

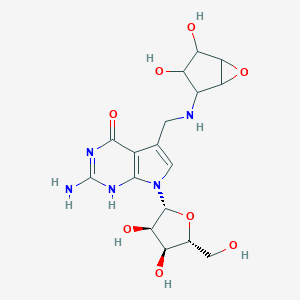

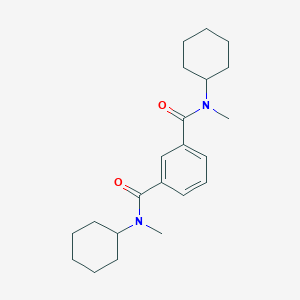

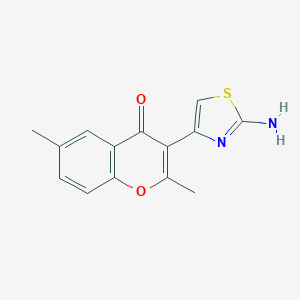

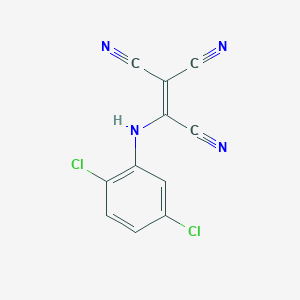

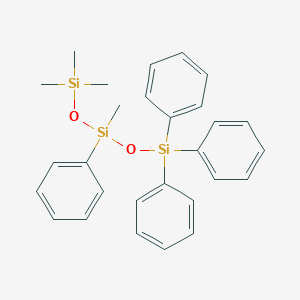

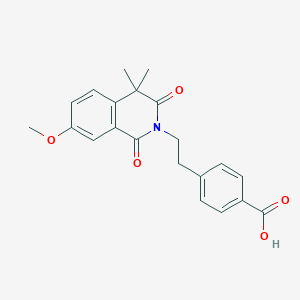

Synthesis of complex organic molecules often involves multistep chemical reactions, starting from simpler molecules. The synthesis of similar complex molecules, such as 1,3,3-trimethyl-2-methyleneindoline derivatives, typically involves catalytic reactions, intramolecular cyclization, and the use of specific reagents to introduce or modify functional groups (Grieco & Walker, 1997).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. Studies on similar compounds have shown that strong intermolecular hydrogen bonding and specific ring conformations are crucial for stabilizing the molecular structure (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can include cycloaddition reactions, electrophilic substitutions, and Lewis acid-promoted cyclizations. For instance, compounds with similar structural frameworks undergo intramolecular [5 + 2] cycloaddition reactions, leading to the formation of novel cyclic structures (Grieco & Walker, 1997). Additionally, Lewis acid-promoted cyclization reactions have been employed to synthesize benzofuranones and oxindoles from ethenetricarboxylate derivatives (Yamazaki et al., 2004).

Aplicaciones Científicas De Investigación

Imágenes de tumores

IR-786 se ha utilizado en el desarrollo de un fluoróforo cercano al infrarrojo (NIR) dirigido a tumores llamado CA800Cl . Este fluoróforo se diseñó basado en IR-786 mediante la modulación de sus propiedades fisicoquímicas . La pobre especificidad tumoral del propio IR-786 se ha mejorado en CA800Cl, lo que lo hace más adecuado para estudios in vivo sobre imágenes dirigidas a tumores .

Terapia fototérmica

El fluoróforo IR-786 modificado, CA800Cl, también se ha utilizado para la terapia fototérmica del cáncer mejorada . Las modificaciones a la estructura básica de IR-786 mejoraron su solubilidad en agua y su capacidad de dirigirse a tumores, lo que permite el uso de CA800Cl para esta aplicación terapéutica .

Agente de focalización de mitocondrias

IR-786 es un fluoróforo catiónico heptametínico de cianina hidrófobo, que ha sido reconocido como un agente NIR de focalización de mitocondrias con excelentes propiedades ópticas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

Mecanismo De Acción

Target of Action

IR 786, also known as 2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate, is a hydrophobic cationic heptamethine cyanine fluorophore . It was previously recognized as a mitochondria-targeting near-infrared (NIR) agent with excellent optical properties .

Mode of Action

The compound’s mode of action is primarily through its interaction with mitochondria. The poor tumor specificity of IR 786 itself has led to a lack of in vivo studies on tumor-targeted imaging . Key structural features such as a chloro-cyclohexene ring and indolium side groups on the heptamethine chain improve tumor targetability .

Biochemical Pathways

It is known that the compound’s interaction with mitochondria can have significant effects on cellular energy production and other mitochondrial functions .

Pharmacokinetics

The pharmacokinetics of IR 786 involve its biodistribution and clearance. The compound should be designed to be more soluble in aqueous solutions so that it can preferentially accumulate in the tumor based on the structure-inherent targeting strategy . This improved water solubility and tumor targetability enable the use of IR 786 for enhanced photothermal cancer therapy .

Result of Action

The molecular and cellular effects of IR 786’s action primarily involve its interaction with mitochondria and its ability to accumulate in tumors. This leads to enhanced photothermal cancer therapy .

Action Environment

The action of IR 786 can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous solutions can affect its bioavailability and efficacy . Furthermore, the tumor microenvironment can also influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36ClN2.ClHO4/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;2-1(3,4)5/h7-10,14-21H,11-13H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALBXTAOVMLCIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372793 | |

| Record name | IR 786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102185-03-5 | |

| Record name | IR 786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IR-786 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)